Tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate
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Description
“Tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23FN2O2 and a molecular weight of 294.37 . It is a solid substance and is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-6-11(7-9-19)12-4-5-14(18)13(17)10-12/h4-5,10-11H,6-9,18H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a predicted boiling point of approximately 388.0°C at 760 mmHg and a predicted density of approximately 1.1 g/cm3 . The predicted refractive index is n20D 1.52 .Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Properties
CAS No. |
916421-12-0 |
---|---|
Molecular Formula |
C16H23FN2O2 |
Molecular Weight |
294.36 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(3-fluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-7-13(14(18)10-19)11-5-4-6-12(17)9-11/h4-6,9,13-14H,7-8,10,18H2,1-3H3 |
InChI Key |
FYDLKIMTIIGWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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